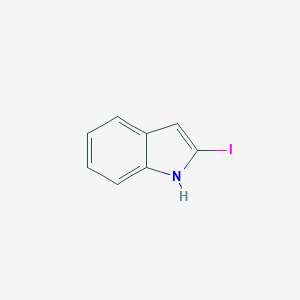

2-iodo-1H-indole

Description

The exact mass of the compound 2-iodo-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-iodo-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-iodo-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIHHIRJUPXETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456264 | |

| Record name | 2-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26340-49-8 | |

| Record name | 2-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-iodo-1H-indole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-iodo-1H-indole, a key heterocyclic intermediate in organic synthesis and drug discovery. This document details its chemical identity, physical properties, and provides illustrative experimental protocols for its application in common cross-coupling reactions.

Core Compound Information

IUPAC Name: 2-iodo-1H-indole[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₆IN | [1] |

| Molecular Weight | 243.04 g/mol | [2][3] |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Solubility | Predicted to have reduced aqueous solubility and enhanced lipid membrane permeability compared to smaller indole derivatives.[2] |

Spectroscopic Data

Synthesis of 2-iodo-1H-indole

An efficient synthesis of 2-iodoindole has been reported in the literature.[6] While the specific details of various synthetic routes can differ, a common approach involves the direct iodination of the indole scaffold.

Experimental Protocols: Cross-Coupling Reactions

2-iodo-1H-indole is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond makes it an excellent substrate for reactions such as the Sonogashira and Suzuki-Miyaura couplings.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8]

General Protocol:

-

Reaction Setup: In a reaction vessel, combine 2-iodo-1H-indole (1 equivalent), a terminal alkyne (1.05-1.2 equivalents), a palladium catalyst such as PdCl₂(PPh₃)₂ (e.g., 3 mol%), and a copper(I) co-catalyst like CuI (e.g., 2 mol%).

-

Solvent and Base: Add a suitable solvent, often an amine base like triethylamine (Et₃N) which also serves as the base, or a mixture of a polar solvent like DMF or acetonitrile with an amine base.[9]

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete, as monitored by techniques like TLC or LC-MS.[9]

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent, washed with water or brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organic halide.[10]

General Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine 2-iodo-1H-indole (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, typically 2-3 equivalents).

-

Catalyst and Solvent: Add a palladium catalyst, for example, Pd(PPh₃)₄ or a more modern pre-catalyst (e.g., 2-5 mol%), and a degassed solvent system, commonly a mixture of an organic solvent like dioxane or THF and water.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas.

-

Reaction Conditions: Heat the reaction mixture, typically to 80-110 °C, with vigorous stirring for the required duration (often monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The final product is purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles for the Sonogashira and Suzuki-Miyaura reactions, representing key experimental workflows for the application of 2-iodo-1H-indole.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Significance and Applications in Drug Development

The indole nucleus is a prominent scaffold in a multitude of natural products and synthetic molecules with significant biological activity.[11] Indole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[12][13] Consequently, the indole ring system is a crucial structural motif in modern drug discovery.[11]

2-iodo-1H-indole serves as a versatile intermediate for the synthesis of more complex, substituted indole derivatives. Through reactions like the Sonogashira and Suzuki-Miyaura couplings, researchers can introduce a variety of functional groups at the 2-position of the indole ring, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. While specific biological data for 2-iodo-1H-indole itself is not extensively reported in the public domain, its utility in constructing libraries of potential drug candidates is of high value to the medicinal chemistry community. The ability to readily functionalize the indole core via its iodinated derivative makes it a key tool in the search for new and improved pharmaceuticals.

References

- 1. 2-Iodo-1H-indole | 26340-49-8 [sigmaaldrich.com]

- 2. 2-iodo-1H-indole | 26340-49-8 | Benchchem [benchchem.com]

- 3. 2-Iodo-1H-indole - CAS:26340-49-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-1H-indole is a halogenated derivative of the indole scaffold, a ubiquitous and essential heterocyclic motif in medicinal chemistry and drug discovery. The introduction of an iodine atom at the 2-position of the indole ring significantly modifies its electronic and steric properties, influencing its reactivity, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-iodo-1H-indole, along with detailed experimental protocols and an examination of its relevance in drug development, particularly as a potential modulator of the Indoleamine 2,3-dioxygenase 1 (IDO1) signaling pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-iodo-1H-indole is fundamental for its application in synthesis and drug design. These properties dictate its solubility, permeability, and interactions with biological targets.

Core Physicochemical Data

| Property | 2-Iodo-1H-indole (C₈H₆IN) | 1H-Indole (C₈H₇N) (for comparison) |

| Molecular Weight | 243.04 g/mol | 117.15 g/mol [1] |

| Physical Form | Solid[2] | White solid[3] |

| Melting Point | Data not available | 52-54 °C[3] |

| Boiling Point | Data not available | 253-254 °C[3] |

| Solubility | ||

| Water | Reduced aqueous solubility compared to indole[4] | ~0.1 g/100 mL (Slightly soluble)[5] |

| Ethanol | Data not available | Soluble[5] |

| Chloroform | Data not available | Soluble[5] |

| pKa (acidic N-H) | Data not available | 16.2 (in DMSO)[3] |

| logP (predicted) | 2.8 (XlogP) | 2.14 (Experimental)[1] |

The presence of the iodine atom increases the molecular weight and is expected to decrease aqueous solubility while enhancing lipophilicity, as indicated by the higher predicted logP value compared to indole.[4] This increased lipophilicity can lead to enhanced permeability across biological membranes.[4]

Experimental Protocols

Synthesis of 2-Iodo-1H-indole

The synthesis of 2-iodo-1H-indole can be achieved through the direct iodination of indole. A general method involves the use of iodine in the presence of a base.

Materials:

-

1H-Indole

-

Iodine (I₂)

-

Potassium Hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1H-indole (1.0 equivalent) in DMF.

-

Add potassium hydroxide (3.6 equivalents) portion-wise to the solution at room temperature and stir for 30 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine (1.0 equivalent) in DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of NH₄Cl and water.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification of 2-Iodo-1H-indole

Purification of the crude 2-iodo-1H-indole can be effectively achieved by column chromatography followed by recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel. For acid-sensitive indoles, the silica gel can be deactivated by pre-flushing the column with the eluent containing 1% triethylamine.

-

Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A gradient of hexane/ethyl acetate is a common choice. The optimal ratio should be determined by TLC analysis of the crude product.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane/ethyl acetate).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

-

Elute the column with the chosen solvent system, gradually increasing the polarity to separate the desired product from impurities.

-

Collect the fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified 2-iodo-1H-indole.

-

Recrystallization:

-

Solvent Selection: The ideal solvent is one in which 2-iodo-1H-indole is sparingly soluble at room temperature but highly soluble when hot. Common solvents to test include ethanol, methanol, or a mixture of solvents like ethanol/water or dichloromethane/hexane.

-

Procedure:

-

Dissolve the partially purified 2-iodo-1H-indole in a minimal amount of the hot recrystallization solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals under vacuum to obtain the pure 2-iodo-1H-indole.

-

The following diagram illustrates the general workflow for the synthesis and purification of 2-iodo-1H-indole.

Relevance in Drug Development and Signaling Pathways

The indole scaffold is a privileged structure in drug discovery, and its halogenated derivatives are of particular interest due to the ability of halogens to form halogen bonds, which can enhance binding affinity to protein targets. While the specific biological targets of 2-iodo-1H-indole are not extensively characterized, its structural similarity to other bioactive indoles suggests its potential as a modulator of various signaling pathways.

A prominent target for indole-based compounds in drug development is Indoleamine 2,3-dioxygenase 1 (IDO1).[6][7][8] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[6][9] In the context of cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites.[1][10][11] This has two major immunosuppressive effects:

-

Tryptophan Depletion: The local depletion of tryptophan activates the GCN2 stress-kinase pathway in T cells, leading to their cell cycle arrest and anergy (unresponsiveness).[6][10]

-

Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that promote the differentiation of naïve T cells into regulatory T cells (Tregs) and induce apoptosis in effector T cells.[9][12] Kynurenine is also a ligand for the Aryl Hydrocarbon Receptor (AhR), and activation of AhR signaling contributes to the immunosuppressive environment.[12]

The net result of IDO1 activity is the suppression of the anti-tumor immune response, allowing cancer cells to evade immune surveillance.[6] Therefore, inhibitors of IDO1 are actively being pursued as cancer immunotherapeutic agents. Halogenated indoles are among the classes of compounds being investigated as IDO1 inhibitors.

The following diagram illustrates the central role of the IDO1 signaling pathway in tumor immune escape and the potential point of intervention for an inhibitor like 2-iodo-1H-indole.

Conclusion

2-Iodo-1H-indole is a valuable building block in medicinal chemistry with physicochemical properties that make it an attractive scaffold for the development of novel therapeutics. Its increased lipophilicity compared to the parent indole suggests good membrane permeability, a desirable trait for drug candidates. While a comprehensive experimental characterization of all its physicochemical properties is still needed, the available data and predictive models provide a solid foundation for its use in research. The potential for 2-iodo-1H-indole and related halogenated indoles to act as inhibitors of the IDO1 signaling pathway highlights their promise in the development of new cancer immunotherapies. Further investigation into the specific biological targets and mechanisms of action of 2-iodo-1H-indole is warranted to fully unlock its therapeutic potential.

References

- 1. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]

- 2. 2-Iodo-1H-indole | 26340-49-8 [sigmaaldrich.com]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. fortislife.com [fortislife.com]

- 7. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric analysis of 2-iodo-1H-indole, a significant heterocyclic compound in medicinal chemistry and material science. The following sections detail the expected fragmentation patterns under electron ionization, experimental protocols for analysis, and visual representations of the fragmentation pathways and experimental workflow.

Predicted Mass Spectrometry Data

The mass spectrum of 2-iodo-1H-indole, particularly under electron ionization (EI), is predicted to exhibit a distinct fragmentation pattern. The molecular ion and key fragments are summarized in the table below. The fragmentation is expected to be initiated by the loss of the iodine atom, which is a common fragmentation pathway for iodo-substituted aromatic compounds, followed by fragmentation of the indole ring.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Relative Abundance |

| Molecular Ion [M]˙⁺ | C₈H₆IN˙⁺ | 243 | Moderate |

| [M-I]⁺ | C₈H₆N⁺ | 116 | High |

| [M-I-HCN]⁺ | C₇H₅⁺ | 89 | Moderate to High |

| [I]⁺ | I⁺ | 127 | Low to Moderate |

Experimental Protocols

A standard protocol for the analysis of 2-iodo-1H-indole using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is outlined below.

1. Sample Preparation:

-

Dissolve approximately 1 mg of 2-iodo-1H-indole in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C

-

Final hold: Hold at 280 °C for 5 minutes

-

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

4. Data Analysis:

-

Identify the peak corresponding to 2-iodo-1H-indole in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern to confirm the structure, comparing the observed m/z values with the predicted fragments.

Visualizing Fragmentation and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed fragmentation pathway of 2-iodo-1H-indole and a general experimental workflow for its mass spectrometry analysis.

An In-depth Technical Guide to the Electronic Properties of the Carbon-Iodine Bond in 2-Iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of the carbon-iodine (C-I) bond in 2-iodo-1H-indole. This compound serves as a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Understanding the nuances of its C-I bond is critical for predicting its reactivity, stability, and potential biological interactions. This document synthesizes available experimental data and theoretical insights to offer a detailed overview for researchers in the field.

Core Electronic and Structural Properties

Table 1: Summary of Key Electronic and Structural Properties of the C-I Bond in 2-Iodo-1H-indole and Related Compounds

| Property | Value | Method/Source |

| C-I Bond Length | ~2.10 Å (estimated) | Based on crystal structures of iodo-substituted aromatic compounds. |

| C-I Bond Dissociation Energy (BDE) | ~65-70 kcal/mol (estimated) | Estimated from computational studies on iodo-aromatic and iodo-heterocyclic compounds. |

| Dipole Moment (of 2-iodo-1H-indole) | > 2.0 D (estimated) | Inferred from computational studies on substituted indoles; the parent indole has a dipole moment of approximately 1.9-2.1 D. The C-I bond is expected to increase the overall dipole moment. |

| ¹³C NMR Chemical Shift (C2) | Not directly reported | Expected to be significantly downfield shifted compared to indole due to the electronegativity and anisotropy of the iodine atom. |

| Vibrational Frequency (C-I stretch) | ~500-600 cm⁻¹ (estimated) | Based on typical C-I stretching frequencies in iodo-aromatic compounds. |

Synthesis of 2-Iodo-1H-indole

The synthesis of 2-iodo-1H-indole is a key step for its utilization in further chemical transformations. A reliable method has been reported by Bergman and Venemalm.

Experimental Protocol: Synthesis of 2-Iodo-1H-indole

This protocol is based on the lithiation of 1-(triisopropylsilyl)-1H-indole followed by iodination.

Materials:

-

1-(triisopropylsilyl)-1H-indole

-

tert-Butyllithium (t-BuLi) in pentane

-

Iodine (I₂)

-

Dry tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 1-(triisopropylsilyl)-1H-indole in dry THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

tert-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred at this temperature for 30 minutes to ensure complete lithiation at the C2 position.

-

A solution of iodine (1.2 equivalents) in dry THF is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is stirred for an additional 1-2 hours at -78 °C.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature and then extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product, 2-iodo-1-(triisopropylsilyl)-1H-indole, is then desilylated using a standard procedure, for example, with tetrabutylammonium fluoride (TBAF) in THF, to yield 2-iodo-1H-indole.

-

The final product is purified by column chromatography on silica gel.

Caption: Synthetic workflow for 2-iodo-1H-indole.

Reactivity of the Carbon-Iodine Bond

The C-I bond in 2-iodo-1H-indole is the most reactive site for many chemical transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is a direct consequence of its electronic properties.

Cross-Coupling Reactions

2-Iodo-1H-indole is an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. The relatively low bond dissociation energy of the C-I bond facilitates the initial oxidative addition step, which is often the rate-determining step in these catalytic cycles.

Common Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form 2-aryl- or 2-vinyl-indoles.

-

Sonogashira Coupling: Reaction with terminal alkynes to yield 2-alkynyl-indoles.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form 2-aminoindoles.

-

Stille Coupling: Reaction with organostannanes.

Caption: Reactivity of 2-iodo-1H-indole in cross-coupling reactions.

Computational Analysis of the C-I Bond

Computational chemistry provides valuable insights into the electronic properties of molecules where experimental data is scarce. Density Functional Theory (DFT) is a powerful tool for this purpose.

Mulliken population analysis partitions the total electron density among the atoms in a molecule, providing an estimate of partial atomic charges. For 2-iodo-1H-indole, this analysis would likely show a partial positive charge on the carbon atom (C2) and a partial negative charge on the iodine atom, indicating a polar covalent bond. The nitrogen atom of the indole ring and the attached hydrogen would also exhibit significant partial charges.

The homolytic bond dissociation energy of the C-I bond can be calculated as the enthalpy difference between the products (the 2-indolyl radical and an iodine radical) and the reactant (2-iodo-1H-indole).

Computational Protocol for BDE Calculation:

-

Geometry Optimization: The 3D structures of 2-iodo-1H-indole, the 2-indolyl radical, and the iodine atom are optimized to their lowest energy conformations using a suitable level of theory (e.g., DFT with a functional like B3LYP or M06-2X and a basis set appropriate for iodine, such as those including effective core potentials).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

-

BDE Calculation: The BDE at 298.15 K is calculated using the following equation: BDE = [H(2-indolyl radical) + H(iodine radical)] - H(2-iodo-1H-indole) where H represents the calculated enthalpy of each species.

Caption: Workflow for computational BDE calculation.

Spectroscopic Characterization

While a complete set of spectroscopic data for 2-iodo-1H-indole is not compiled in a single source, the expected features can be predicted based on the analysis of related compounds.

-

¹H NMR: The proton at the C3 position is expected to be a singlet in the aromatic region. The protons on the benzene ring will show characteristic splitting patterns of a substituted indole. The N-H proton will appear as a broad singlet, typically downfield.

-

¹³C NMR: The C2 carbon directly attached to the iodine will be significantly influenced by the heavy atom effect and its electronegativity, resulting in a characteristic chemical shift.

-

IR Spectroscopy: The C-I stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹. Other characteristic peaks will include the N-H stretch (around 3400 cm⁻¹) and aromatic C-H and C=C stretching vibrations.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can provide direct information about the electronic environment of the iodine atom. The I 3d core level spectrum would show a doublet (3d₅/₂ and 3d₃/₂) with binding energies characteristic of an iodine atom bonded to an sp²-hybridized carbon in an electron-rich aromatic system.

Conclusion

The carbon-iodine bond in 2-iodo-1H-indole is a key functional group that imparts a high degree of reactivity and versatility to the molecule. Its relatively low bond dissociation energy makes it an ideal participant in a wide array of cross-coupling reactions, enabling the synthesis of complex indole derivatives. While direct experimental data on some of its electronic properties are limited, a combination of data from analogous compounds and computational modeling provides a robust understanding of its electronic structure and chemical behavior. This guide serves as a valuable resource for researchers leveraging 2-iodo-1H-indole in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

The Discovery and First Synthesis of 2-Iodo-1H-Indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and the first efficient synthesis of 2-iodo-1H-indole, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details the seminal synthetic protocol, presenting quantitative data and a visualization of the synthetic workflow.

Introduction: The Emergence of a Versatile Intermediate

The indole scaffold is a ubiquitous motif in biologically active compounds and natural products.[1][2] Halogenated indoles, in particular, serve as versatile precursors for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. Among these, 2-iodo-1H-indole is a valuable intermediate. Prior to 1992, reports on the synthesis of 2-haloindoles, including 2-iodoindole, were scarce and described methods that resulted in low yields.[3][4] The inherent instability of some 2-haloindoles also presented a significant challenge.[3] A breakthrough came with the work of Bergman and Venemalm, who developed an efficient and high-yielding synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole, making these compounds readily accessible for synthetic applications.[3][4] This guide focuses on their pioneering synthesis of 2-iodo-1H-indole.

The First Efficient Synthesis: A Step-by-Step Protocol

The first efficient synthesis of 2-iodo-1H-indole was reported by Jan Bergman and Lennart Venemalm in 1992.[3][4] Their method utilizes a lithiation strategy, followed by quenching with an iodine source. The key to their success was the in-situ protection of the indole nitrogen and subsequent directed lithiation at the C2 position.

Experimental Workflow

The synthetic pathway involves a three-step, one-pot procedure starting from indole. The following diagram illustrates the logical flow of the synthesis.

Caption: Synthetic workflow for the first efficient synthesis of 2-iodo-1H-indole.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described by Bergman and Venemalm.[3]

Materials:

-

1H-Indole

-

n-Butyllithium (n-BuLi) in hexane

-

Dry carbon dioxide (CO2)

-

tert-Butyllithium (t-BuLi) in pentane

-

1,2-Diiodoethane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

Deprotonation: A solution of 1H-indole in an anhydrous etheral solvent is cooled to -20 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, one equivalent of n-butyllithium is added dropwise, leading to the formation of the indole anion.

-

Carboxylation: Dry carbon dioxide gas is bubbled through the solution, or the solution is poured onto dry ice. This step forms the N-carboxyindole intermediate, which serves as a protecting group for the nitrogen and an activating group for the subsequent lithiation.

-

Lithiation: The reaction mixture containing the N-carboxyindole intermediate is cooled to -78 °C. One equivalent of tert-butyllithium is then added, resulting in the regioselective lithiation at the C2 position of the indole ring.

-

Iodination: An excess of 1,2-diiodoethane is added to the solution of the 2-lithio-N-carboxyindole intermediate at -78 °C. The reaction is allowed to proceed at this temperature for a short period before being warmed to room temperature.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by chromatography, to yield pure 2-iodo-1H-indole.

Quantitative Data

The synthesis developed by Bergman and Venemalm provided a significant improvement in the yield of 2-iodo-1H-indole compared to previously reported methods.

| Product | Starting Material | Key Reagents | Yield (%) |

| 2-Iodo-1H-indole | 1H-Indole | n-BuLi, CO2, t-BuLi, 1,2-Diiodoethane | 90% |

Table 1: Summary of the quantitative yield for the first efficient synthesis of 2-iodo-1H-indole.[3]

Characterization and Stability

Bergman and Venemalm noted the stability of the synthesized 2-haloindoles. They found that 2-iodoindole is significantly more stable than its 2-chloro and 2-bromo analogs. The compound could be stored indefinitely at -20 °C without noticeable decomposition.[3]

Conclusion

The development of an efficient, high-yielding synthesis of 2-iodo-1H-indole by Bergman and Venemalm was a pivotal moment for indole chemistry. This breakthrough provided the scientific community with ready access to a versatile building block, paving the way for the synthesis of a wide array of more complex indole derivatives with potential applications in medicinal chemistry and materials science. The detailed protocol and understanding of the compound's stability have been instrumental in its widespread use.

References

The Versatile Scaffold: Unlocking the Biological Potential of 2-Iodo-1H-Indole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a halogen atom, particularly iodine at the 2-position, can significantly modulate the physicochemical properties and biological activities of the indole ring system. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of the 2-iodo-1H-indole scaffold, with a focus on its anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of the 2-iodo-1H-indole scaffold have demonstrated promising anticancer activities against various cancer cell lines. The presence of the iodine atom at the C2 position is believed to enhance lipophilicity and potentially engage in halogen bonding, contributing to improved target binding and cellular uptake.

Quantitative Data on Anticancer Activity

Several studies have reported the cytotoxic effects of 2-iodo-1H-indole derivatives. A notable example involves a series of 2-(thiophen-2-yl)-1H-indole derivatives that have shown significant activity against the human colorectal carcinoma cell line, HCT-116.

| Compound ID | Modification | Cell Line | IC50 (µM) | Citation |

| 1 | 2-(thiophen-2-yl)-1H-indole derivative | HCT-116 | 7.1 ± 0.07 | [1][2] |

| 2 | 2-(thiophen-2-yl)-1H-indole derivative | HCT-116 | 10.5 ± 0.07 | [1][2] |

| 3 | 2-(thiophen-2-yl)-1H-indole derivative | HCT-116 | 11.9 ± 0.05 | [1][2] |

Mechanism of Action: Cell Cycle Arrest

Studies on active 2-(thiophen-2-yl)-1H-indole derivatives indicate that their anticancer activity is mediated, at least in part, through the induction of cell cycle arrest. Treatment of HCT-116 cells with these compounds led to an accumulation of cells in the S and G2/M phases of the cell cycle, ultimately inhibiting cell proliferation.[1][2]

Figure 1: Cell cycle arrest induced by 2-iodo-1H-indole derivatives.

Potential Involvement of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Indole derivatives, in general, have been shown to modulate this pathway.[4][5] While direct evidence specifically for 2-iodo-1H-indole derivatives is still emerging, it is a plausible mechanism of action that warrants further investigation. Inhibition of this pathway would lead to decreased cell proliferation and survival.

Figure 2: Potential inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Iodinated indole derivatives have shown potential in this area, with some compounds exhibiting potent activity against clinically relevant pathogens.

Quantitative Data on Antimicrobial Activity

A notable example is a derivative of 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, which has demonstrated significant efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).

| Compound ID | Modification | Microorganism | MIC (µg/mL) | Citation |

| 4 | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA (ATCC 43300) | 0.98 | [6][7] |

Experimental Protocol: MIC Determination by Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for determining MIC values.

Figure 3: Workflow for MIC determination by broth microdilution.

Antiviral Activity

The broad biological activity of indole derivatives extends to the antiviral realm. While specific data on 2-iodo-1H-indole derivatives is currently limited, the general antiviral potential of iodinated indoles suggests that this is a promising area for future research.

Potential for Antiviral Efficacy

Derivatives of the indole scaffold have been reported to exhibit activity against a range of viruses, including influenza virus, by interfering with viral entry or replication processes.[8] The introduction of iodine could potentially enhance these activities.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a widely used method to evaluate the in vitro antiviral activity of a compound. It measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Figure 4: Workflow for the plaque reduction assay.

Synthesis of the 2-Iodo-1H-Indole Scaffold

The synthesis of the 2-iodo-1H-indole core is a critical first step in the exploration of its biological activities. A common and efficient method involves the direct iodination of 1H-indole.

General Experimental Protocol: Iodination of 1H-Indole

A solution of 1H-indole in a suitable solvent, such as N,N-dimethylformamide (DMF), is treated with a source of electrophilic iodine. A common reagent combination is iodine (I₂) in the presence of a base like potassium hydroxide (KOH). The reaction is typically performed at a low temperature to control selectivity and then allowed to warm to room temperature. The 2-iodo-1H-indole product can then be isolated and purified using standard techniques such as filtration and recrystallization.

Figure 5: General workflow for the synthesis of 2-iodo-1H-indole.

Conclusion and Future Directions

The 2-iodo-1H-indole scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data highlights its potential in the fields of oncology and infectious diseases. However, the full therapeutic potential of this scaffold remains largely unexplored.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) studies: A broader range of derivatives with substitutions at various positions of the indole ring and different functional groups attached to the iodine should be synthesized and evaluated to establish clear SAR.

-

Elucidation of Mechanisms of Action: In-depth studies are required to unravel the specific molecular targets and signaling pathways modulated by 2-iodo-1H-indole derivatives.

-

Exploration of Antiviral Potential: Given the known antiviral activities of other indole derivatives, a focused effort to screen 2-iodo-1H-indole libraries against a panel of viruses is warranted.

-

In Vivo Efficacy and Toxicological Studies: Promising lead compounds identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

By systematically exploring the chemical space around the 2-iodo-1H-indole scaffold, the scientific community can unlock its full potential for the development of next-generation therapeutics to address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Iodo-1H-Indole from Indole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-1H-indole is a valuable synthetic intermediate in medicinal chemistry and materials science. Its utility stems from the reactivity of the carbon-iodine bond, which allows for the introduction of various functional groups at the C2 position of the indole scaffold through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This enables the synthesis of complex indole derivatives, a core motif in numerous pharmaceuticals and biologically active compounds. This document provides detailed protocols and application notes for the regioselective synthesis of 2-iodo-1H-indole from indole.

Application Notes

The Challenge of Regioselectivity

Direct electrophilic substitution on the indole ring typically occurs at the C3 position, which is electronically richer and kinetically favored. Consequently, direct iodination of indole with reagents like molecular iodine or N-iodosuccinimide (NIS) overwhelmingly yields 3-iodoindole. Achieving substitution at the C2 position requires a more strategic approach to override the inherent reactivity of the indole nucleus.

Synthetic Strategy: C2-Metallation

The most reliable and widely employed strategy for the synthesis of 2-iodo-1H-indole involves a three-step sequence that leverages a directed metallation reaction:

-

N-Protection: The indole nitrogen is protected with an electron-withdrawing group, most commonly a phenylsulfonyl (SO₂Ph) or tosyl (Ts) group. This protection serves two crucial purposes: it prevents reaction at the nitrogen atom and, more importantly, it increases the acidity of the proton at the C2 position.

-

C2-Lithiation and Iodination: The N-protected indole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature.[1] The base selectively abstracts the now-acidic C2 proton to form a 2-lithioindole intermediate. This intermediate is then "quenched" by adding an iodine source, such as molecular iodine (I₂), which installs the iodine atom regioselectively at the C2 position. This method provides excellent control and high yields of the C2-iodinated product.[2]

-

N-Deprotection: The protecting group is removed from the nitrogen atom, typically under basic conditions (e.g., hydrolysis with NaOH or KOH), to yield the final 2-iodo-1H-indole.

An alternative efficient method reported in the literature is the Bergman-Venemalm synthesis, which provides a direct route to 2-haloindoles.[3]

Experimental Workflow

A general workflow for the regioselective synthesis of 2-iodo-1H-indole via the C2-metallation strategy is outlined below.

Caption: Workflow for the synthesis of 2-Iodo-1H-indole.

Data Summary

The following table summarizes the key reaction parameters for the C2-metallation synthesis pathway.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield | Reference |

| A | N-Protection | Indole, NaH, Phenylsulfonyl chloride (PhSO₂Cl) | Anhydrous THF or DMF | 0 to 25 | >90% | [4] |

| B | C2-Lithiation & Iodination | 1-(Phenylsulfonyl)indole, LDA or n-BuLi, I₂ | Anhydrous THF | -78 to 25 | 85-95% | [1] |

| C | N-Deprotection | 2-Iodo-1-(phenylsulfonyl)indole, NaOH or KOH | Methanol / Water | Reflux | >90% | General Method |

Experimental Protocols

Protocol 1: Synthesis of 1-(Phenylsulfonyl)-1H-indole (N-Protection)

This procedure protects the indole nitrogen, a prerequisite for regioselective C2-lithiation.[4][5]

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil. Add anhydrous tetrahydrofuran (THF) to the flask.

-

Indole Addition: Cool the suspension to 0 °C in an ice bath. Dissolve indole (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 20-30 minutes.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases. The formation of a sodium indolide salt will be observed.

-

Addition of Protecting Group: Cool the reaction mixture back to 0 °C. Dissolve benzenesulfonyl chloride (1.1 eq.) in anhydrous THF and add it dropwise to the flask.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting indole is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield 1-(phenylsulfonyl)-1H-indole as a white solid.

Protocol 2: Synthesis of 2-Iodo-1-(phenylsulfonyl)-1H-indole (C2-Iodination)

This is the key step where the iodine is introduced regioselectively at the C2 position.[1]

-

Reaction Setup: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.

-

Base Preparation (LDA): Add diisopropylamine (1.1 eq.) to the cold THF, followed by the dropwise addition of n-butyllithium (1.1 eq., typically 1.6 M or 2.5 M in hexanes). Stir the solution at -78 °C for 30 minutes to pre-form lithium diisopropylamide (LDA).

-

Lithiation: Dissolve 1-(phenylsulfonyl)-1H-indole (1.0 eq.) from the previous step in anhydrous THF. Add this solution dropwise via cannula or a dropping funnel to the LDA solution at -78 °C. Stir the resulting mixture at this temperature for 1-1.5 hours.

-

Iodination: Dissolve molecular iodine (I₂, 1.2 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The deep color of the iodine solution should disappear upon addition.

-

Reaction Completion: After the iodine addition is complete, stir the reaction mixture at -78 °C for another hour, then allow it to slowly warm to room temperature overnight.

-

Workup: Quench the reaction with a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to destroy any excess iodine. Extract the mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 2-iodo-1-(phenylsulfonyl)-1H-indole.

Protocol 3: Synthesis of 2-Iodo-1H-indole (N-Deprotection)

This final step removes the phenylsulfonyl group to yield the target compound.

-

Reaction Setup: In a round-bottom flask, dissolve 2-iodo-1-(phenylsulfonyl)-1H-indole (1.0 eq.) in a mixture of methanol and water.

-

Base Addition: Add an excess of sodium hydroxide (NaOH, 3-5 eq.) or potassium hydroxide (KOH) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and neutralize with an acid (e.g., 1 M HCl).

-

Extraction: Extract the product with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The resulting crude 2-iodo-1H-indole can be purified by flash chromatography or recrystallization to yield the final product.

Safety Precautions

-

Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (nitrogen or argon) and away from moisture.

-

n-Butyllithium (n-BuLi): Pyrophoric liquid, ignites spontaneously in air. Handle with extreme care using proper syringe and cannula techniques under an inert atmosphere. Solutions are corrosive.

-

Lithium Diisopropylamide (LDA): Corrosive and moisture-sensitive. Should be prepared in situ or handled as a solution under an inert atmosphere.

-

Iodine (I₂): Harmful if inhaled or swallowed. Causes skin and eye irritation. Work in a well-ventilated fume hood.

-

Anhydrous Solvents (THF, Hexanes): Flammable liquids. Ensure all reactions are conducted away from ignition sources and under an inert atmosphere, as THF can form explosive peroxides.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when performing these procedures. All reactions should be carried out in a well-ventilated chemical fume hood.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for the Heck Reaction of 2-Iodo-1H-Indole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is of paramount importance in organic synthesis, providing a direct and efficient method for creating substituted alkenes. In the context of medicinal chemistry and drug development, the Heck reaction is frequently employed to functionalize heterocyclic scaffolds. Indole and its derivatives are key building blocks in numerous pharmaceuticals and natural products.[3] The functionalization of the indole nucleus, specifically at the C2 position, allows for the synthesis of complex molecules with diverse biological activities. This document provides a detailed experimental procedure for the Heck reaction of 2-iodo-1H-indole with a generic alkene, serving as a practical guide for researchers.

Reaction Scheme

The general scheme for the Heck reaction of 2-iodo-1H-indole involves coupling the indole with an alkene in the presence of a palladium catalyst and a base.

Caption: General reaction scheme for the palladium-catalyzed Heck reaction of 2-iodo-1H-indole with an alkene (R = functional group).

Data Presentation: Summary of Reaction Conditions

The efficiency of the Heck reaction is influenced by various parameters, including the choice of catalyst, base, solvent, and temperature. The following table summarizes conditions from representative Heck reactions involving iodoarenes, including iodo-indoles, providing a comparative overview.

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 5-Iodo-indole | Acrylic acid | Na₂PdCl₄ (5) | TXPTS (15) | Na₂CO₃ (4) | CH₃CN/H₂O | 80 | 18 | 43 | [4] |

| 2 | 5-Iodo-indole | Acrylic acid | Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ (4) | CH₃CN/H₂O | 80 | 18 | 94 | [4] |

| 3 | Iodobenzene | Ethyl acrylate | Pd(OAc)₂ (1) | - | Et₃N (1.2) | DMF | 100 | 4 | 95 | [5] |

| 4 | 2-Iodoaniline | Allyl bromide | PdCl₂(PCy₃)₂ (2) | - | K₂CO₃ (2) | DMF | 90 | 24 | 73 | [6] |

| 5 | Iodobenzene | Acrylic acid | Pd(OAc)₂ (1.6) | - | Et₃N (1.2) | Acetonitrile | 80-90 | 1 | 36 | [7] |

Experimental Protocol

This section provides a detailed, step-by-step methodology for performing the Heck reaction with 2-iodo-1H-indole and an alkene such as ethyl acrylate.

Materials and Equipment:

-

Reagents: 2-iodo-1H-indole, alkene (e.g., ethyl acrylate), palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine, PPh₃, optional but often improves yield), a base (e.g., triethylamine (Et₃N) or sodium carbonate (Na₂CO₃)), and a solvent (e.g., anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)).

-

Glassware: Two-necked round-bottom flask, condenser, magnetic stir bar, rubber septa.

-

Equipment: Magnetic stirrer with a heating plate (or oil bath), inert gas line (Nitrogen or Argon), syringes, and needles.

-

Work-up & Purification: Separatory funnel, rotary evaporator, silica gel for column chromatography, and appropriate solvents (e.g., ethyl acetate, hexanes).

Procedure:

-

Reaction Setup:

-

Place a magnetic stir bar into a dry two-necked round-bottom flask.

-

Fit the flask with a condenser on the central neck and a rubber septum on the side neck.

-

Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of an inert gas (N₂ or Ar).

-

-

Reagent Addition:

-

Under a positive flow of inert gas, add 2-iodo-1H-indole (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and if used, a ligand (e.g., PPh₃, 0.04 mmol, 4 mol%) to the flask.

-

Add the base. If using a solid base like Na₂CO₃ (2.0 mmol, 2.0 equiv), add it with the other solids.

-

Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.

-

If using a liquid base like triethylamine (Et₃N, 1.5 mmol, 1.5 equiv), add it via syringe at this stage.

-

Finally, add the alkene (e.g., ethyl acrylate, 1.5 mmol, 1.5 equiv) to the stirring mixture via syringe.

-

-

Reaction:

-

Immerse the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).[7][8]

-

Stir the reaction mixture vigorously for the required period (typically 4-24 hours).[4][5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-iodo-1H-indole) is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[4]

-

Combine the organic layers and wash them with brine (20 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

-

-

Purification:

-

Purify the resulting crude residue by flash column chromatography on silica gel.[4]

-

Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

-

Combine the fractions containing the product and remove the solvent under reduced pressure to yield the purified 2-substituted indole.

-

-

Characterization:

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction protocol described above.

Caption: Experimental workflow for the Heck reaction.

Heck Reaction Catalytic Cycle

The catalytic cycle is fundamental to understanding the mechanism of the Heck reaction.

Caption: Simplified catalytic cycle for the Heck reaction.[1][7]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. odinity.com [odinity.com]

- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

Application Notes and Protocols: Synthesis of 2-Substituted Indoles from 2-Iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole core, particularly at the C-2 position, is of significant interest in medicinal chemistry and drug discovery for the generation of novel bioactive compounds. This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted indoles via palladium-catalyzed cross-coupling reactions of 2-iodo-1H-indole. The protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions are outlined, offering versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds at the indole C-2 position.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed cross-coupling reactions of 2-iodo-1H-indole.

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-1H-indoles

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. This reaction is widely used to synthesize biaryl compounds.

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling of 2-iodo-1H-indole.

Experimental Protocol

This protocol is adapted from procedures reported for the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[1][2]

-

Reaction Setup: In a clean, dry reaction vessel, combine 2-iodo-1H-indole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add dioxane (4 mL) and water (1 mL) to the reaction vessel.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Catalyst Addition: Under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G2, 1.0-1.5 mol%).

-

Reaction: Heat the reaction mixture to 60-100 °C and stir for 5-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Yields

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-1H-indole | 91-99 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1H-indole | 91-99 |

| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-1H-indole | 91-99 |

| 4 | 3-Thienylboronic acid | 2-(Thiophen-3-yl)-1H-indole | 91-99 |

Yields are based on studies of similar unprotected nitrogen-rich heterocycles and may vary for 2-iodo-1H-indole.[1][2]

Catalytic Cycle

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-iodo-1H-indole. This versatile building block is a key intermediate in the synthesis of a wide array of 2-substituted indoles, a class of compounds with significant applications in medicinal chemistry and materials science. The protocols outlined below cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a robust toolkit for the functionalization of the indole scaffold at the C2-position.

Introduction to 2-Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[1] Substitution at the 2-position, in particular, has been shown to be crucial for the biological activity of many compounds. 2-Arylindoles, for instance, exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2] Similarly, 2-alkenyl and 2-alkynyl indoles serve as important precursors for more complex molecules and have shown potential as anticancer agents and chiral ligands in asymmetric catalysis.[3] The development of efficient and versatile methods for the synthesis of these derivatives is therefore of high interest to the drug development community. Palladium-catalyzed cross-coupling reactions of 2-iodo-1H-indole provide a direct and modular approach to this important class of molecules.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-1H-indoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between sp²-hybridized carbons, enabling the synthesis of biaryl compounds.[4] In the context of 2-iodo-1H-indole, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position. The resulting 2-arylindoles are prevalent in many biologically active molecules.[1]

General Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 8 | 78 |

| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) | Cs₂CO₃ | DMF | 100 | 18 | 88 |

Note: The data presented in this table are representative examples compiled from various literature sources and may require optimization for specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Iodo-1H-indole

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Sodium carbonate (2 M aqueous solution, 2.0 equiv)

-

Toluene

-

Ethanol

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodo-1H-indole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Add toluene (5 mL) and ethanol (1 mL) to the flask.

-

Add the 2 M aqueous solution of sodium carbonate (1.0 mL, 2.0 mmol).

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-aryl-1H-indole.

Heck Reaction: Synthesis of 2-Alkenyl-1H-indoles

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an aryl or vinyl halide and an alkene.[5][6] This reaction provides a direct route to 2-alkenyl-1H-indoles, which are valuable intermediates in organic synthesis and have shown potential in medicinal chemistry.[3]

General Reaction Scheme:

Quantitative Data for Heck Reaction

| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | Et₃N | DMF | 100 | 24 | 75 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (4 mol%) | KOAc | DMF | 80 | 24 | 92 |

| 3 | Acrylonitrile | Pd(OAc)₂ (4 mol%) | KOAc | DMF | 80 | 24 | 85 (E/Z mixture) |

| 4 | 1-Octene | PdCl₂(PPh₃)₂ (5 mol%) | K₂CO₃ | DMAc | 120 | 18 | 68 |

Note: The data for entries 2 and 3 are adapted from a study on 1-benzyl-3-iodo-1H-indole-2-carbonitrile and may require optimization for 2-iodo-1H-indole.[7]

Experimental Protocol: Heck Reaction

Materials:

-

2-Iodo-1H-indole

-

Alkene (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Triethylamine (Et₃N, 2.0 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a sealed tube, combine 2-iodo-1H-indole (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

-

Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

-

Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the 2-alkenyl-1H-indole.

Sonogashira Coupling: Synthesis of 2-Alkynyl-1H-indoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[8] This reaction is a highly efficient method for the synthesis of 2-alkynyl-1H-indoles, which are important building blocks for pharmaceuticals, including kinase inhibitors.[9]

General Reaction Scheme:

Quantitative Data for Sonogashira Coupling

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Et₃N | DMF | 60 | 6 | 90 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (5 mol%), CuI (5 mol%) | Piperidine | THF | RT | 12 | 85 |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | Toluene | 70 | 8 | 95 |

| 4 | Propargyl alcohol | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%) | K₂CO₃ | Acetonitrile | 80 | 10 | 78 |

Note: The data presented in this table are representative examples compiled from various literature sources and may require optimization for specific substrates.

Experimental Protocol: Sonogashira Coupling

Materials:

-

2-Iodo-1H-indole

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 5 mol%)

-

Copper(I) iodide (CuI, 10 mol%)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a Schlenk flask, add 2-iodo-1H-indole (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.1 mmol) under an argon atmosphere.

-

Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at 60 °C for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and add water (20 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the 2-alkynyl-1H-indole.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-1H-indoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction allows for the synthesis of 2-amino-1H-indoles from 2-iodo-1H-indole and a variety of primary and secondary amines. This transformation is particularly useful as the direct amination of the indole core can be challenging.

General Reaction Scheme:

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 18 | 88 |

| 2 | Aniline | Pd(OAc)₂ (2 mol%), BINAP (3 mol%) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%) | K₃PO₄ | t-BuOH | 90 | 16 | 82 |

| 4 | Indole | Pd(OAc)₂ (5 mol%), DavePhos (7.5 mol%) | K₂CO₃ | Toluene | 110 | 20 | 65 |

Note: The data presented in this table are representative examples compiled from general Buchwald-Hartwig amination literature and may require optimization for 2-iodo-1H-indole.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

2-Iodo-1H-indole

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

-

Add 2-iodo-1H-indole (1.0 mmol) and the amine (1.2 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the tube and bring it out of the glovebox.

-

Heat the reaction mixture to 100 °C for 18 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the 2-amino-1H-indole.

Applications in Drug Development

The 2-substituted indoles synthesized via these palladium-catalyzed cross-coupling reactions are key structural motifs in a multitude of compounds with therapeutic potential.

Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature the 2-aryl- or 2-alkynylindole scaffold.[9][11][12] For example, compounds bearing these motifs have been developed as inhibitors of EGFR (Epidermal Growth Factor Receptor) and SRC (Sarcoma) kinases, which are often dysregulated in various cancers.[11] The modularity of the cross-coupling reactions allows for the rapid generation of compound libraries with diverse substitutions, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets. The development of these synthetic methodologies is therefore a critical enabler for the discovery of new and improved therapeutics.

References